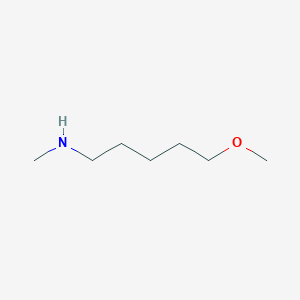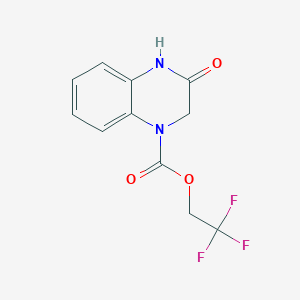
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime This oxime is then cyclized to form the oxazole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The fluorophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions involving the fluorophenyl group.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through sulfonamide bond formation. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in drug design and development.
Propiedades
Fórmula molecular |
C9H5ClFNO3S |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO3S/c10-16(13,14)9-5-8(12-15-9)6-3-1-2-4-7(6)11/h1-5H |
Clave InChI |
JILAFAQYZSAGNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



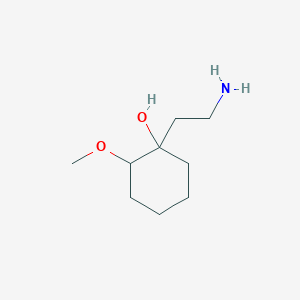
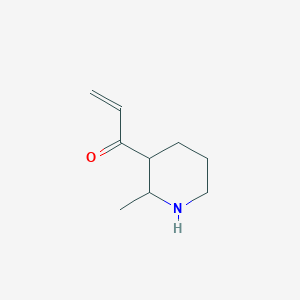



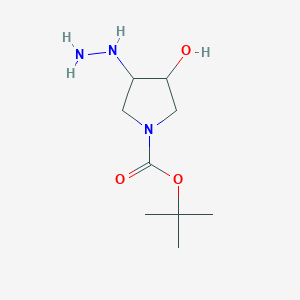
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)

![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)
![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)
